5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid
Overview
Description
5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid, also known as NBAT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as drug delivery, imaging, and sensing.
Mechanism of Action
The mechanism of action of 5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid involves its ability to bind to metal ions, which can then be used to target specific cells or tissues. The binding of 5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid to metal ions can also lead to changes in the redox state of cells, which can affect various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid can induce oxidative stress in cells, leading to cell death. Additionally, 5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid has been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using 5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid in lab experiments is its high selectivity for metal ions, which can be used to target specific cells or tissues. However, one limitation is that 5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid can induce oxidative stress in cells, which may affect the results of certain experiments.
Future Directions
Future research directions for 5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid include further investigation of its potential applications in drug delivery and imaging, as well as its mechanism of action and the effects of oxidative stress on cells. Additionally, the development of new synthesis methods for 5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid may lead to improved properties and applications.
Scientific Research Applications
5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid has been extensively studied for its potential applications in drug delivery systems. It has been shown to have a high affinity for metal ions such as copper and zinc, which can be used to target specific cells in the body. Additionally, 5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid has been used as a fluorescent probe for imaging applications due to its ability to emit a strong fluorescence signal when bound to metal ions.
properties
IUPAC Name |
5-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7S/c20-15(9-27-8-10-1-3-14(4-2-10)19(25)26)18-13-6-11(16(21)22)5-12(7-13)17(23)24/h1-7H,8-9H2,(H,18,20)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFCMMYSSNBQMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[(4-Nitrobenzyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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